Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. The general process involves reacting “2,4-dichloro-5-fluoro-3-nitrobenzoic acid” with other reagents under controlled conditions to form the desired product .
Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₂Cl₂FNO₄ and a molecular weight of approximately 254.00 g/mol. It features a benzoic acid structure substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a nitro group at position 3. This compound is recognized for its potential applications in various chemical syntheses and biological research.
Research indicates that 2,4-dichloro-5-fluoro-3-nitrobenzoic acid exhibits notable biological activities. It has been studied for its potential use as a biochemical tool in proteomics and other biological research fields. Its unique structure allows it to interact with various biological molecules, potentially influencing enzyme activity or cellular processes.
The synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid can be achieved through several methods:
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is utilized in various applications:
Interaction studies involving 2,4-dichloro-5-fluoro-3-nitrobenzoic acid focus on its binding affinity with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its use in research and applications.
Several compounds share structural similarities with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichlorobenzoic Acid | Two chlorine substituents | Lacks the fluorine and nitro groups |
5-Fluoro-2-nitrobenzoic Acid | Fluorine and nitro groups present | Lacks chlorine substituents |
3-Nitrobenzoic Acid | Contains a nitro group | No halogen substitutions |
2,6-Dichloro-3-nitrobenzoic Acid | Chlorine at positions 2 and 6 | Different halogen positioning |
The uniqueness of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid lies in its specific arrangement of halogen and nitro groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Friedel-Crafts acylation serves as a foundational step for generating aromatic ketones, which are subsequently oxidized to benzoic acid derivatives. While 2,4-dichloro-5-fluoroacetophenone is the direct precursor for the target compound, its synthesis often begins with benzene acylation. For example, benzene reacts with acetyl chloride in the presence of AlCl₃ to form acetophenone, which undergoes chlorination and fluorination to yield 2,4-dichloro-5-fluoroacetophenone. This ketone is then oxidized to the corresponding benzoic acid. However, traditional Friedel-Crafts methods face challenges in regioselectivity and require stoichiometric AlCl₃, complicating large-scale production.
Recent advances leverage solid acid catalysts (e.g., zeolites) to improve sustainability, though industrial adoption remains limited due to lower yields.
Nitration is a critical step for introducing the nitro group at position 3. The process employs mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺), which attacks the electron-deficient aromatic ring. In the case of 2,4-dichloro-5-fluorobenzoic acid, nitration occurs regioselectively at position 3 due to the meta-directing effect of the carboxylic acid group.
Excessive nitric acid (>15 equiv) risks over-nitration, while lower temperatures (<100°C) prolong reaction times.
The Halex process enables halogen exchange, converting aryl chlorides to fluorides using KF in polar aprotic solvents like DMSO. While the target compound’s fluorine is typically introduced during earlier synthesis stages (e.g., in the acetophenone precursor), Halex offers a route for post-synthetic modification. For instance, 2,4-dichloro-3-nitro-5-chlorobenzoic acid can undergo fluorination at position 5 under high-temperature Halex conditions. However, competing side reactions and solvent toxicity limit its utility for this specific molecule.
A breakthrough one-pot method combines oxidation and nitration in a single reactor, eliminating intermediate isolation. Key Steps:
Advantages:
Table 1: Filtrate Recycling Impact on Yield
Cycle | Yield (%) | Purity (%) |
---|---|---|
1 | 90 | 99.7 |
2 | 92 | 99.5 |
3 | 91 | 99.6 |
Continuous flow systems enhance safety and efficiency for exothermic nitrations. A prototype reactor for 2,4-dichloro-5-fluorobenzoic acid synthesis achieved 100% yield by optimizing:
Compared to batch processes, flow systems reduce reaction time from 3 hours to 5 minutes and minimize NO₂ emissions.
DCFN serves as a critical intermediate in synthesizing fluoroquinolone antibiotics, notably ciprofloxacin. The synthesis begins with converting DCFN into its acid chloride derivative through refluxing with thionyl chloride in benzene [1] [7]. This intermediate reacts with ethyl 3-(N,N-dimethylamino)acrylate to form ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate [1] [7]. Cyclopropylamine is then introduced, yielding ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate, which undergoes cyclization in dimethylformamide (DMF) with potassium carbonate to produce the quinolone core [1].
A streamlined two-step process optimizes yield: DCFN’s benzoyl chloride derivative reacts with diethyl malonate via magnesium ethoxide catalysis, followed by hydrolysis and decarboxylation to form a β-ketoester [2]. This intermediate undergoes cyclization with cyclopropylamine, yielding the quinolone scaffold [2]. Table 1 summarizes key reaction steps and yields.
Table 1: Synthesis Pathways for Ciprofloxacin from DCFN
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Acid chloride formation | SOCl₂, benzene, reflux | 85–92% [1] [7] |
2 | Acrylate coupling | Ethyl 3-(N,N-dimethylamino)acrylate, 25°C | 78% [1] |
3 | Cyclopropylamine addition | Cyclopropylamine, DMF, 60°C | 65% [1] [2] |
4 | Cyclization | K₂CO₃, DMF, 100°C | 70–75% [1] [2] |
The fluoroquinolone pharmacophore requires a 4-oxo-1,4-dihydroquinoline core with specific substituents: a fluorine at C-6 enhances bacterial permeability, while a cyclopropyl group at N-1 broadens antimicrobial spectrum [3]. DCFN’s nitro group at C-3 stabilizes the molecule’s electron-deficient aromatic system, facilitating nucleophilic substitution during synthesis [4]. The 2,4-dichloro substituents increase lipophilicity, improving tissue penetration [3]. Comparative studies show that replacing the nitro group with methoxy or amino groups reduces antibacterial potency by 4–8-fold, underscoring its electronic role [4].
DCFN’s nitro and halogen groups make it a candidate for anticancer agent development. Copper(II) complexes derived from chloro-nitrobenzoic acids exhibit intercalative DNA binding and cytotoxicity against human cancer cell lines [5]. For example, [Cu(ncba)₄(phen)] (ncba = 4-chloro-3-nitrobenzoate) shows IC₅₀ values of 12–18 μM in HeLa and MCF-7 cells [5]. While direct studies on DCFN are limited, structural analogs suggest that metal coordination enhances DNA cleavage via reactive oxygen species (ROS) generation [5]. Modifying DCFN’s nitro group to amine or hydroxylamine derivatives could further optimize redox activity.
Benzoic acid derivatives like DCFN may modulate multidrug resistance (MDR) by interfering with efflux pumps. Benzoate exposure in E. coli downregulates AcrAB-TolC efflux pumps and MarRAB operon expression, increasing antibiotic susceptibility [6]. DCFN’s nitro group could enhance binding to regulatory proteins like MarR, potentiating this effect. In vitro, 100 μM benzoate reduces tetracycline MIC by 4-fold in resistant strains [6]. Though unconfirmed for DCFN, its structural similarity suggests potential to reverse MDR in Gram-negative pathogens.
Irritant